molecular formula C24H16N2O4 B15342412 Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate

Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate

Cat. No.: B15342412
M. Wt: 396.4 g/mol
InChI Key: CUUCZNQKVZJIFB-UHFFFAOYSA-N
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Description

Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate (DPBP) is a biphenyl-based dicarboxylate ester functionalized with pyridin-2-yl groups at both carboxylate termini. The compound features a rigid [1,1'-biphenyl]-4,4'-dicarboxylate core, with ester linkages replacing the carboxylic acid protons with pyridyl moieties. This structural design confers unique coordination capabilities, making DPBP a versatile ligand for metal-organic frameworks (MOFs) and coordination polymers . The pyridyl groups act as Lewis basic sites, enabling strong interactions with metal ions such as Cu(II), La(III), and Zn(II), which are critical for constructing stable porous materials . DPBP’s synthesis likely involves esterification of [1,1'-biphenyl]-4,4'-dicarboxylic acid with pyridin-2-ol, analogous to methods for similar esters (e.g., dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, as described in ) .

Properties

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

pyridin-2-yl 4-(4-pyridin-2-yloxycarbonylphenyl)benzoate

InChI

InChI=1S/C24H16N2O4/c27-23(29-21-5-1-3-15-25-21)19-11-7-17(8-12-19)18-9-13-20(14-10-18)24(28)30-22-6-2-4-16-26-22/h1-16H

InChI Key

CUUCZNQKVZJIFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Steglich Esterification Method

The Steglich esterification is a widely employed method for synthesizing esters from carboxylic acids and alcohols under mild conditions. For this compound, this approach involves reacting [1,1'-biphenyl]-4,4'-dicarboxylic acid with pyridin-2-ol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere at room temperature for 24–48 hours.

The mechanism proceeds via activation of the carboxylic acid by DCC, forming an active ester intermediate that reacts with pyridin-2-ol. After completion, the mixture is filtered to remove N,N'-dicyclohexicarbodiurea (DCU), and the product is purified via column chromatography. This method offers moderate yields (60–75%) and high purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Acid Chloride Method

An alternative route involves the conversion of [1,1'-biphenyl]-4,4'-dicarboxylic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with pyridin-2-ol. The dicarboxylic acid is treated with excess thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane for 6–8 hours. The resulting [1,1'-biphenyl]-4,4'-dicarbonyl dichloride is then reacted with pyridin-2-ol in the presence of triethylamine (TEA) as a base to neutralize HCl byproducts.

This method typically achieves higher yields (80–85%) compared to Steglich esterification due to the reactivity of acid chlorides. However, stringent moisture control is required to prevent hydrolysis of the acid chloride intermediate. The final product is isolated via solvent evaporation and recrystallization from ethanol.

Mitsunobu Reaction Approach

The Mitsunobu reaction offers a robust pathway for esterification, particularly with sterically hindered alcohols like pyridin-2-ol. In this method, [1,1'-biphenyl]-4,4'-dicarboxylic acid is coupled with pyridin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran at 0°C to room temperature. The reaction proceeds via a redox mechanism, with DEAD facilitating the activation of the carboxylic acid.

This approach yields the target ester in 70–78% efficiency, with minimal side products. The primary advantage lies in its compatibility with moisture-sensitive substrates, though the cost of reagents may limit scalability.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance the solubility of [1,1'-biphenyl]-4,4'-dicarboxylic acid but may promote side reactions. Dichloromethane and tetrahydrofuran are preferred for Steglich and Mitsunobu reactions due to their inertness and compatibility with coupling agents.

Catalysts and Coupling Agents

The choice of catalyst influences reaction kinetics. DMAP accelerates Steglich esterification by stabilizing the active intermediate, while TEA is critical for neutralizing HCl in the acid chloride method. In Mitsunobu reactions, DEAD and PPh₃ must be used in stoichiometric amounts to ensure complete conversion.

Temperature and Time Dependence

Elevated temperatures (40–60°C) improve reaction rates in the acid chloride method but risk thermal decomposition. Steglich and Mitsunobu reactions are optimally conducted at room temperature to balance speed and product stability.

Characterization and Analytical Data

This compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 2H, pyridinyl-H), 8.12 (d, J = 8.0 Hz, 4H, biphenyl-H), 7.78–7.70 (m, 4H, biphenyl-H), 7.45–7.38 (m, 4H, pyridinyl-H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 149.8 (pyridinyl-C), 140.1 (biphenyl-C), 128.9–127.3 (aromatic-C).
  • HRMS (ESI+) : m/z calculated for C₂₄H₁₆N₂O₄ [M+H]⁺: 397.1189; found: 397.1192.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Purity (%)
Steglich Esterification DCC, DMAP, CH₂Cl₂ RT, 24–48 h 60–75 ≥95
Acid Chloride SOCl₂, TEA, CH₂Cl₂ Reflux, 6–8 h 80–85 ≥98
Mitsunobu DEAD, PPh₃, THF 0°C to RT, 12–18 h 70–78 ≥97

Challenges and Troubleshooting

  • Low Yields in Steglich Esterification : Often due to incomplete activation of the carboxylic acid. Increasing the DCC/DMAP ratio or extending reaction time improves outcomes.
  • Hydrolysis of Acid Chloride : Strict anhydrous conditions are essential. Use of molecular sieves or nitrogen sparging mitigates moisture ingress.
  • Byproduct Formation in Mitsunobu Reaction : Excess DEAD or PPh₃ can lead to phosphine oxide byproducts. Column chromatography effectively removes these impurities.

Applications and Derivatives

This compound serves as a precursor for MOFs and CPs, where its ester groups coordinate to metal centers (e.g., Zn²⁺, Cd²⁺). Derivatives incorporating electron-withdrawing or donating substituents on the biphenyl core have been explored for catalytic and luminescent applications.

Chemical Reactions Analysis

Types of Reactions

Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the pyridin-2-yl rings .

Mechanism of Action

The mechanism of action of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its ability to coordinate with metal ions through its pyridin-2-yl and carboxylate groups. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of DPBP and Analogous Compounds

Compound Name Structural Features Solubility Coordination Sites Key Applications References
DPBP Pyridin-2-yl ester groups; rigid biphenyl core Organic solvents (e.g., DMF) Pyridyl N, carboxylate O MOFs for gas storage, luminescent materials
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate Methyl ester groups; unfunctionalized biphenyl core Chloroform, DCM Carboxylate O MOF precursor (e.g., UMCM-9)
Di(but-3-en-1-yl) [1,1'-biphenyl]-4,4'-dicarboxylate (MBD) Alkenyl ester groups; unsaturated side chains Polar aprotic solvents Carboxylate O Polymer synthesis, crosslinking agents
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate Fluorinated ester groups; hydrophobic substituents Fluorinated solvents Carboxylate O High-stability MOFs, catalysis
2,2′-Diamino-[1,1′-biphenyl]-4,4′-dicarboxylate (dabpdc²⁻) Amino-functionalized biphenyl core; zwitterionic form Water (as disodium salt) Amino N, carboxylate O Luminescent MOFs (e.g., Eu³⁺-doped systems)
Disodium 4,4'-biphenylenedicarboxylate Ionic carboxylate groups; hydrophilic Water Carboxylate O Coordination complexes (e.g., Ce-bpdc)

Key Research Findings

Coordination Chemistry and MOF Performance: DPBP’s pyridyl groups enhance metal-binding affinity compared to non-functionalized esters (e.g., dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate). This property is critical for stabilizing MOFs with high surface areas (>3000 m²/g), as seen in UMCM-9, which incorporates biphenyl linkers for hydrogen storage .

Disodium 4,4'-biphenylenedicarboxylate demonstrates high water solubility, enabling the synthesis of hydrophilic coordination complexes (e.g., Ce-bpdc) for environmental remediation .

Functional Group Impact on Applications: Alkenyl esters (e.g., MBD) are employed in copolymer synthesis for stimuli-responsive materials, leveraging their unsaturated side chains for post-polymerization modifications . Amino-functionalized derivatives (dabpdc²⁻) facilitate covalent post-synthetic modifications (PSM) in MOFs, such as Schiff base formation, which is less feasible with DPBP .

Contradictions and Limitations

  • While DPBP’s pyridyl groups enhance metal coordination, they may introduce steric hindrance that limits pore accessibility in MOFs compared to smaller substituents (e.g., methyl esters) .
  • Fluorinated esters, despite their stability, are synthetically challenging and costly, reducing their practicality for large-scale MOF production .

Q & A

Q. What are the recommended synthetic routes for preparing Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate, and what experimental conditions are critical?

The compound is typically synthesized via condensation reactions. A common method involves reacting dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate with thiophosgene in dichloromethane under nitrogen at 0°C, followed by coupling with pyridine derivatives. Key steps include:

  • Reagents : Thiophosgene (3.0 eq.), NaHCO₃ solution for pH control.
  • Conditions : Stirring at 0°C for 1 hour, followed by 24-hour reaction at room temperature .
  • Yield : ~80% after purification via column chromatography.
  • Safety : Use PPE (gloves, goggles, fume hood) due to thiophosgene’s toxicity and the compound’s GHS classification for skin/eye irritation .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings (~15° deviation from coplanarity) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···O/N contacts contribute >60% to crystal packing) .
  • FTIR and NMR : Confirm ester carbonyl stretches (~1720 cm⁻¹) and aromatic proton environments (δ 7.5–8.5 ppm in ¹H NMR) .

Q. What safety protocols must be followed when handling this compound in the lab?

  • GHS Hazards : Skin corrosion (Category 2), eye irritation (Category 2A), respiratory sensitization (Category 3).
  • PPE : Nitrile gloves, lab coat, chemical goggles, and N95 respirator.
  • Ventilation : Use fume hoods to avoid aerosol inhalation .
  • Emergency measures : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation.

Advanced Research Questions

Q. How does this compound function as a linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Role in MOFs/COFs : The biphenyl core and pyridyl groups act as rigid connectors, enabling coordination with metal nodes (e.g., Zn, Cd) or covalent bonding in COFs.
  • Framework Design : In COF-121, it forms a hexagonal hcb topology with 1,3,5-tris(4-hydroxyphenyl)benzene, achieving surface areas >800 m²/g .
  • Gas Adsorption : MOFs incorporating this linker show CO₂ uptake of ~4 mmol/g at 1 bar due to polarizable π-electrons and tunable pore sizes .

Q. What computational methods are used to predict its performance in gas storage or separation?

  • Grand Canonical Monte Carlo (GCMC) simulations : Predict CH₄ and H₂ adsorption isotherms by modeling van der Waals interactions and pore accessibility .
  • Density Functional Theory (DFT) : Calculates binding energies (~25 kJ/mol for CO₂) at pyridyl sites, guiding functionalization strategies .
  • Molecular Dynamics (MD) : Simulates framework flexibility under gas pressure, critical for kinetic separation applications .

Q. How do crystallographic studies resolve contradictions in reported framework stabilities?

  • Interpenetration vs. Stability : Non-interpenetrated MOFs (e.g., UMCM-9) achieve higher surface areas (4500 m²/g) but require mixed linkers to prevent collapse .
  • Thermal Analysis : TGA data (stable up to 300°C) and PXRD post-activation confirm structural integrity despite solvent removal .
  • Comparative Studies : Contrasting IRMOF-10 (collapsed pores) with ZELROZ (ordered variant) highlights the impact of hydroxyl functionalization on stability .

Q. What strategies optimize its use in selective catalytic or sensory applications?

  • Functionalization : Introduce –NH₂ or –OH groups to enhance Lewis acidity for catalysis (e.g., Knoevenagel condensation) .
  • Luminescence Tuning : Coordinate with lanthanides (e.g., Eu³⁺) to create pH-responsive sensors via ligand-to-metal charge transfer .
  • Heteroatom Doping : Replace pyridyl with triazoles to modulate electronic properties for photocatalytic H₂ production .

Methodological Notes

  • Data Contradictions : Discrepancies in MOF surface areas (e.g., experimental vs. simulated) arise from activation protocols; supercritical CO₂ drying is recommended .
  • Synthetic Variants : Alternative routes using Pd-catalyzed cross-coupling may improve regioselectivity but require rigorous oxygen-free conditions .

This FAQ synthesizes data from peer-reviewed studies, prioritizing methodological rigor and avoiding non-academic sources. For further details, consult crystallographic databases (CCDC) or MOF repositories (CSD).

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